molecular formula C13H14N2O B2555581 4-methoxy-N-(pyridin-4-ylmethyl)aniline CAS No. 16552-49-1

4-methoxy-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B2555581
CAS No.: 16552-49-1
M. Wt: 214.268
InChI Key: WUEBHOAMPRBYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

4-methoxy-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridin-4-ylmethyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-methoxy-N-(pyridin-4-ylmethyl)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-Methoxy-N-(pyridin-4-ylmethyl)aniline, with the molecular formula C₁₃H₁₄N₂O, is an organic compound featuring a methoxy group and a pyridin-4-ylmethyl moiety attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure allows for various interactions within biological systems. The presence of the methoxy group enhances lipophilicity, while the pyridine ring can participate in coordination with metal ions, which may influence its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Metal Coordination : The pyridine nitrogen can coordinate with metal ions, potentially influencing enzyme activity or cellular signaling pathways.
  • Inhibition of Key Enzymes : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antitumor Activity

A study evaluating various aniline derivatives found that compounds similar to this compound exhibited significant antitumor properties. For instance, derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma) .

Compound Cell Line IC50 (μM)
This compoundMCF-7TBD
Similar Aniline DerivativeMCF-71.88 ± 0.11
Similar Aniline DerivativeB16-F102.12 ± 0.15

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Studies suggest that derivatives of anilines can exhibit activity against various pathogens, including bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has not been explicitly reported but is inferred from the general activity of similar compounds .

Case Studies

  • Antitumor Study : In a comparative study on various aniline derivatives, it was observed that those with pyridine substitutions showed enhanced inhibitory effects on CDK2, suggesting a potential pathway for therapeutic application in cancer treatment .
  • Metal Coordination Studies : Research focusing on the coordination chemistry of pyridine-containing compounds indicated that such interactions could modulate biological processes by altering enzyme activities or cellular responses .

Properties

IUPAC Name

4-methoxy-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-12(3-5-13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEBHOAMPRBYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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